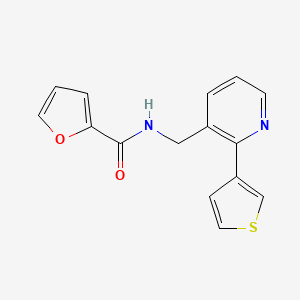
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a complex organic compound that contains several interesting functional groups and heterocyclic rings . These include a thiophene ring, a pyridine ring, and a furan ring, all of which are aromatic and have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several aromatic rings and a variety of different functional groups . These groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of several aromatic rings and a variety of functional groups would likely result in a complex set of properties .Scientific Research Applications
Antiprotozoal Agents
A related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrates significant antiprotozoal activity. This compound, synthesized from a furan derivative, showed strong DNA affinities and remarkable in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, indicating potential for treating protozoal infections (Ismail et al., 2004).
Amplifiers of Phleomycin
Derivatives of pyridinylpyrimidines with furan substituents have been evaluated as amplifiers of phleomycin against Escherichia coli, showing the potential of furan derivatives in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Synthesis and Reactivity
Furan derivatives have been synthesized and evaluated for their reactivity in various chemical reactions, offering insights into the synthesis of complex molecules for further applications in medicinal chemistry and material science (El’chaninov & Aleksandrov, 2017).
Antimicrobial Activity
Chitosan Schiff bases, synthesized using furan derivatives, have shown antimicrobial activity against a range of bacteria and fungi. This highlights the potential of furan-based compounds in developing new antimicrobial agents (Hamed et al., 2020).
Neuroinflammation Imaging
A compound closely related to N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide, specifically designed for PET imaging, targets the CSF1R receptor on microglia, offering a noninvasive tool for imaging neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s suggested that the compound might interact with its targets through nucleophilic attack sites, as indicated by the negative charges gathered around certain atoms in similar structures .
Biochemical Pathways
Related compounds have been involved in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which could potentially be a part of the compound’s biochemical pathway.
Result of Action
Similar compounds have shown various biological activities, such as anti-inflammatory and antioxidant activities
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(13-4-2-7-19-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQKPAJSLVWBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
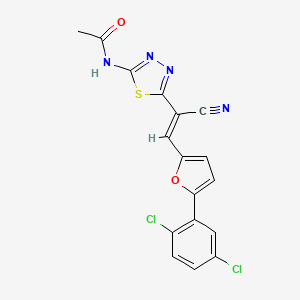
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771877.png)
![N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2771880.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)
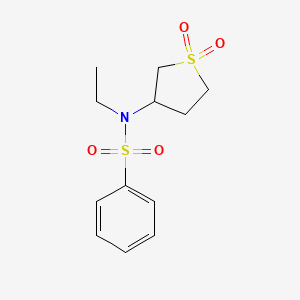
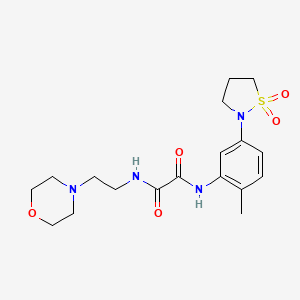


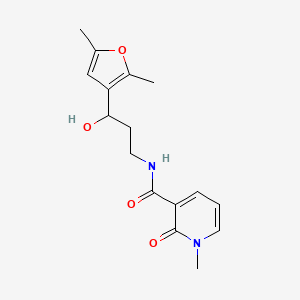

![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)
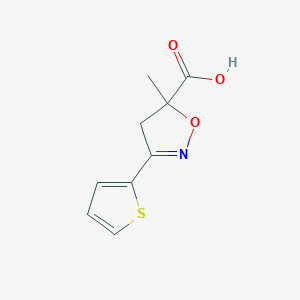
![N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2771896.png)
